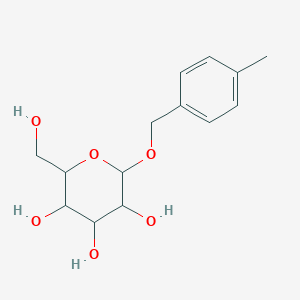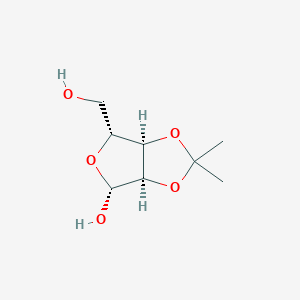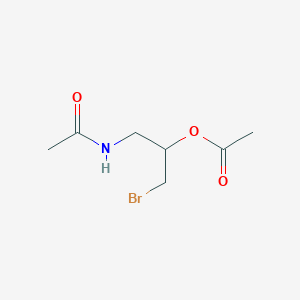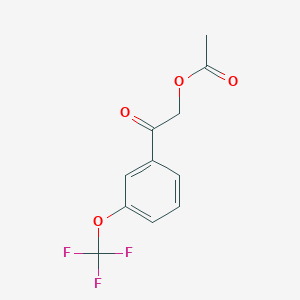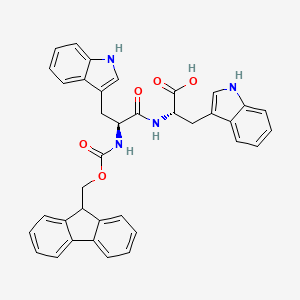
Fmoc-Trp-Trp-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(9-Fluorenylmethyloxycarbonyl)-L-tryptophyl-L-tryptophan (Fmoc-Trp-Trp-OH) is a dipeptide derivative used extensively in peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protecting group for the amino terminus, facilitating the stepwise assembly of peptides. The presence of two tryptophan residues makes this compound particularly interesting due to the unique properties of tryptophan, such as its aromaticity and ability to participate in π-π interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fmoc-Trp-Trp-OH is typically synthesized using solid-phase peptide synthesis (SPPS). The process involves the following steps:
Attachment to Resin: The first tryptophan residue is attached to a solid support resin.
Fmoc Protection: The amino group of the tryptophan is protected using the Fmoc group.
Coupling: The second tryptophan residue is coupled to the first using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The Fmoc group is removed using a base like piperidine, exposing the amino group for further reactions.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Tryptophan residues can undergo oxidation to form kynurenine derivatives.
Reduction: Reduction reactions are less common but can involve the reduction of any oxidized tryptophan residues.
Substitution: The Fmoc group can be substituted with other protecting groups if needed.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Piperidine for Fmoc deprotection.
Major Products:
Oxidation: Kynurenine derivatives.
Reduction: Reduced tryptophan residues.
Substitution: Deprotected amino groups ready for further coupling.
Applications De Recherche Scientifique
Chemistry: Fmoc-Trp-Trp-OH is widely used in the synthesis of peptides and proteins. Its stability and ease of deprotection make it a preferred choice for researchers.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions due to the unique properties of tryptophan residues.
Medicine: The compound is used in the development of peptide-based drugs. Its ability to form stable peptides makes it valuable in drug design and development.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of therapeutic peptides.
Mécanisme D'action
The mechanism of action of Fmoc-Trp-Trp-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino terminus, allowing for selective reactions at the carboxyl terminus. Upon deprotection, the amino group is free to participate in further coupling reactions, facilitating the stepwise assembly of peptides.
Comparaison Avec Des Composés Similaires
- N-(9-Fluorenylmethyloxycarbonyl)-L-tryptophan (Fmoc-Trp-OH)
- N-(9-Fluorenylmethyloxycarbonyl)-L-tryptophyl-L-phenylalanine (Fmoc-Trp-Phe-OH)
- N-(9-Fluorenylmethyloxycarbonyl)-L-tryptophyl-L-tyrosine (Fmoc-Trp-Tyr-OH)
Uniqueness: Fmoc-Trp-Trp-OH is unique due to the presence of two tryptophan residues, which confer distinct properties such as enhanced aromaticity and the ability to participate in π-π interactions. This makes it particularly useful in studies involving protein-protein interactions and the design of peptide-based drugs.
Propriétés
Formule moléculaire |
C37H32N4O5 |
|---|---|
Poids moléculaire |
612.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C37H32N4O5/c42-35(40-34(36(43)44)18-23-20-39-32-16-8-6-10-25(23)32)33(17-22-19-38-31-15-7-5-9-24(22)31)41-37(45)46-21-30-28-13-3-1-11-26(28)27-12-2-4-14-29(27)30/h1-16,19-20,30,33-34,38-39H,17-18,21H2,(H,40,42)(H,41,45)(H,43,44)/t33-,34-/m0/s1 |
Clé InChI |
SIZFXMSWZGJJLM-HEVIKAOCSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tetramethyl 4,4',4'',4'''-[[2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl]tetrabenzoate](/img/structure/B15123555.png)

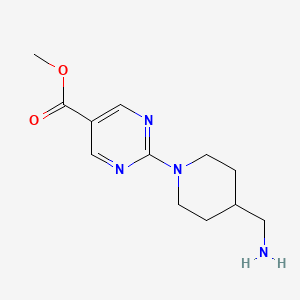
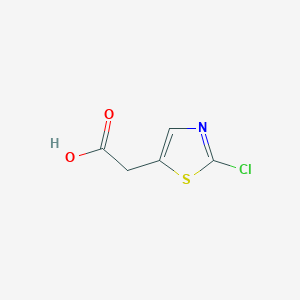
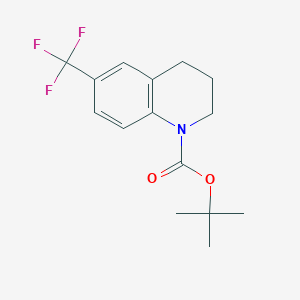
![Acetamide, 2,2-dibromo-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-](/img/structure/B15123592.png)
![3-Methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione](/img/structure/B15123593.png)
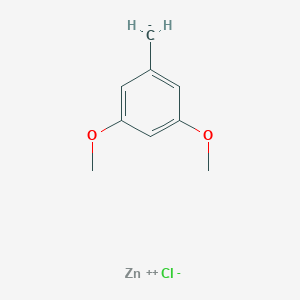
![Sodium;[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B15123607.png)
![1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-amine](/img/structure/B15123613.png)
